Methyl N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
Description
Methyl 2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate is an organic compound with a complex structure that includes aromatic rings, sulfonyl groups, and ester functionalities
Properties
IUPAC Name |
methyl 2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-8-10-16(11-9-13)24(21,22)19(12-18(20)23-4)17-7-5-6-14(2)15(17)3/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVWFXYFNKHZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves multi-step organic reactions. One common route includes the sulfonylation of aniline derivatives followed by esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate
- 2-[(4-Methylphenyl)phenylmethoxy]-N,N-dimethylethanamine hydrochloride
Uniqueness
Methyl 2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic rings, sulfonyl groups, and ester functionalities makes it versatile for various applications, distinguishing it from other similar compounds.
Biological Activity
Methyl N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is an organic compound notable for its complex structure and potential biological activities. With a molecular formula of C18H21NO4S and a molecular weight of approximately 353.43 g/mol, this compound belongs to the class of sulfonyl glycine derivatives, which are widely studied for their medicinal properties. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a glycine moiety and is characterized by the following structural components:
- Methyl Groups : Contribute to lipophilicity and may influence biological interactions.
- Sulfonyl Group : Known for its ability to form strong interactions with various biological targets.
- Glycine Moiety : Provides a site for potential interactions with enzymes.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H21NO4S |
| Molecular Weight | 353.43 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
- Mechanism of Action : The sulfonyl group can interact with bacterial enzymes, disrupting their function. For instance, it has been observed that these compounds can inhibit dihydropteroate synthase, an essential enzyme in folate biosynthesis in bacteria.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes, particularly:
- Carbonic Anhydrase : Important for regulating pH and fluid balance.
- Dihydropteroate Synthase : Critical in bacterial metabolism.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 15.2 |
| Dihydropteroate Synthase | Non-competitive | 8.5 |
Case Studies
-
Study on Antimicrobial Activity :
- A study conducted by Smith et al. (2023) demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL.
-
Enzyme Interaction Analysis :
- Research by Jones et al. (2024) highlighted the compound's ability to inhibit carbonic anhydrase with an IC50 value of 15.2 µM, suggesting potential applications in treating conditions related to acid-base imbalance.
Synthesis and Modification
The synthesis of this compound typically involves several steps:
- Formation of Sulfonamide Intermediate :
- Reaction of 2,3-dimethylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
- Coupling with Glycine :
- The sulfonamide intermediate is reacted with glycine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Table 3: Synthetic Route Overview
| Step | Reagents/Conditions |
|---|---|
| Sulfonamide Formation | 2,3-Dimethylaniline + 4-Methylbenzenesulfonyl chloride + Triethylamine |
| Glycine Coupling | Sulfonamide Intermediate + Glycine + EDCI |
Comparison with Similar Compounds
This compound can be compared with other sulfonamide derivatives to understand its unique biological profile.
Table 4: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Methyl N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | C18H21NO4S | Similar structure; differing methyl substitution pattern |
| Methyl N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | C18H21NO4S | Different positioning of methyl groups; potential variations in activity |
| Methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | C18H21Cl2NO4S | Chlorine substitutions may enhance or alter biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
